Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)-
Overview
Description
“Benzene, 1-methoxy-4-nitro-” is a chemical compound with the formula C7H7NO3 . It is also known by other names such as Anisole, p-nitro-, p-Methoxynitrobenzene, p-Nitroanisole, 1-Methoxy-4-nitrobenzene, 4-Methoxynitrobenzene, 4-Nitroanisole, p-Nitroanisol, 4-Methoxy-1-nitrobenzene, Methyl p-nitrophenyl ether, p-Nitromethoxybenzene, 4-Nitrophenyl methyl ether, Phenol, 4-nitro-, methylated, 4-Nitro-1-methoxybenzene, Methyl 4-nitrophenyl ether, NSC 5507, Nitroanisole .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-methoxy-4-nitro-” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 153.1354 .Physical and Chemical Properties Analysis
The boiling point of “Benzene, 1-methoxy-4-nitro-” is 547.2 K . The fusion point is 327.1 K .Scientific Research Applications
Palladium(0)-Catalyzed Synthesis
The palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins involves the reaction of 1,4-bis(methoxycarbonyloxy)but-2-ene or 3,4-bis(methoxycarbonyloxy)but-1-ene with various substituted benzene-1,2-diols. This method yields substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins via a tandem allylic substitution reaction, highlighting the potential for creating diverse compounds from benzene derivatives (Massacret et al., 1999).
Synthesis of Functionalized 4H-1,2-Benzoxazine Derivatives
A new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, fundamental structures of the oxazine group, has been developed. This method is applicable for synthesizing rings functionalized with various electron-withdrawing substituents on the benzene ring, demonstrating the versatility of benzene derivatives in synthesizing complex heterocyclic compounds (Nakamura et al., 2003).
Catalytic Cyclocondensation for Pillar[5]arenes
The catalytic cyclocondensation of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene leads to the formation of pillar[5]arenes, which can encapsulate guest molecules like CH3CN. This showcases the application of benzene derivatives in creating complex molecular structures with potential for hosting and interacting with other molecules (Kou et al., 2010).
σ(C-Se)-π Hyperconjugation Effects
The study of 1-methoxy-4-[(phenylselanyl)methyl]benzene and its nitro variant has revealed insights into σ(C-Se)-π hyperconjugation effects, which are essential for understanding the electronic properties of benzene derivatives and their potential applications in electronic materials (White & Blanc, 2014).
Molecular Electronic Device Applications
A benzene derivative containing a nitroamine redox center has been used in a molecular electronic device, demonstrating significant on-off peak-to-valley ratios and negative differential resistance. This highlights the potential of benzene derivatives in the development of advanced electronic components (Chen et al., 1999).
Properties
IUPAC Name |
1-methoxy-4-nitro-2-prop-2-ynoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h1,4-5,7H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXZRFEQHNLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392560 | |
Record name | Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89228-66-0 | |
Record name | Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.